
(Butylsulfanyl)(diphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butylsulfanyl)(diphenyl)borane is an organoboron compound that features a boron atom bonded to a butylsulfanyl group and two phenyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)(diphenyl)borane typically involves the reaction of diphenylborane with a butylsulfanyl precursor. One common method is the reaction of diphenylborane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the borane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(Butylsulfanyl)(diphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with the boron atom intact.
Substitution: Various substituted borane derivatives.
科学的研究の応用
Chemistry
In chemistry, (Butylsulfanyl)(diphenyl)borane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure allows for selective reactions, making it a valuable tool for chemists.
Biology and Medicine
In biology and medicine, organoboron compounds like this compound are explored for their potential as therapeutic agents. Their ability to interact with biological molecules and pathways opens up possibilities for drug development and diagnostic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (Butylsulfanyl)(diphenyl)borane involves its ability to form stable complexes with other molecules. The boron atom, with its empty p-orbital, can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The butylsulfanyl group provides additional stability and reactivity, allowing for selective reactions.
類似化合物との比較
Similar Compounds
Triphenylborane: Similar in structure but with three phenyl groups instead of a butylsulfanyl group.
Phenylboronic Acid: Contains a boronic acid group instead of a butylsulfanyl group.
Butylboronic Acid: Similar but with a boronic acid group and a butyl group.
Uniqueness
(Butylsulfanyl)(diphenyl)borane is unique due to the presence of the butylsulfanyl group, which imparts distinct reactivity and stability compared to other organoboron compounds. This uniqueness makes it a valuable reagent in specific chemical reactions and applications.
特性
CAS番号 |
61209-21-0 |
|---|---|
分子式 |
C16H19BS |
分子量 |
254.2 g/mol |
IUPAC名 |
butylsulfanyl(diphenyl)borane |
InChI |
InChI=1S/C16H19BS/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChIキー |
ATBFBCOIZRCDCP-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)SCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



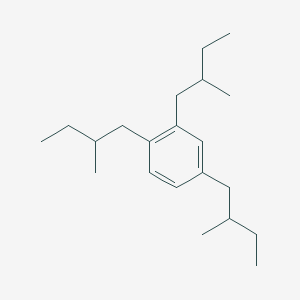

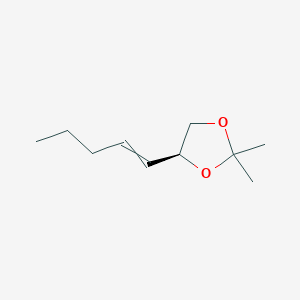
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
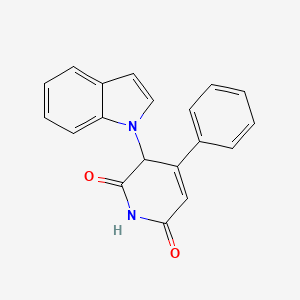
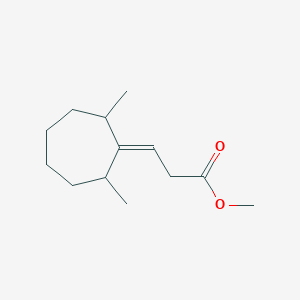
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
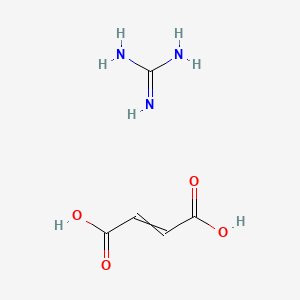
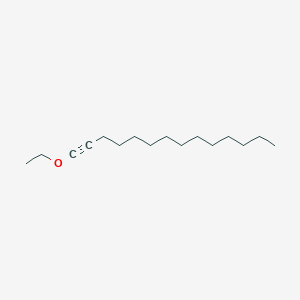
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
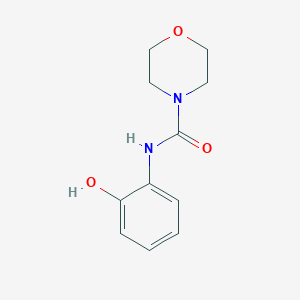
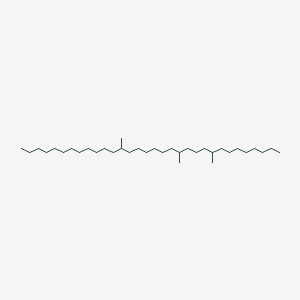
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
